
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide (abbreviated as PTAA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a heterocyclic compound with a molecular formula of C21H14N4OS and a molecular weight of 382.43 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not well understood, but it is believed to involve the interaction of the compound with the active sites of enzymes or receptors in cells. This compound has been found to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, leading to reduced oxidative stress. Additionally, this compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, this compound exhibits excellent solubility in common organic solvents, making it easy to handle and process. However, one limitation of using this compound is its relatively low thermal stability, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One area of interest is the development of new synthetic methods for this compound that can improve its thermal stability and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, research on the toxicity and safety profile of this compound is needed to assess its potential for use in biomedical applications.
Métodos De Síntesis
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with 2-aminobenzophenone to yield the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thiophene-2-carboxylic acid chloride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including optoelectronics, organic solar cells, and organic light-emitting diodes (OLEDs). This compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use as a hole-transporting material in OLEDs. Additionally, this compound has been used as a dopant in polymer solar cells, leading to improved device performance.
Propiedades
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-11-6-12-25-16)20-15-10-5-4-9-14(15)19-21-17(22-24-19)13-7-2-1-3-8-13/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFCVLANIPULLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

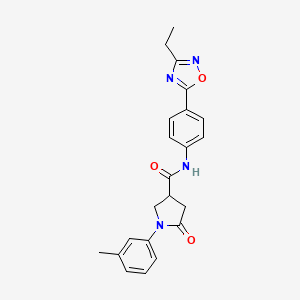
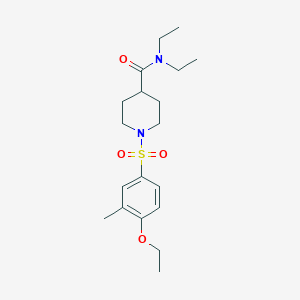

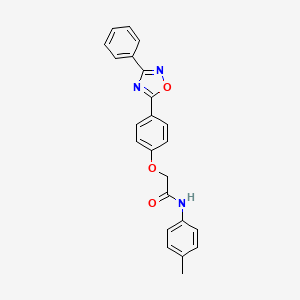
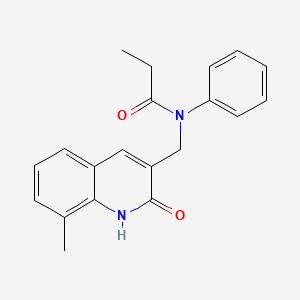
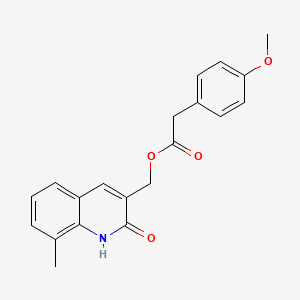
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)


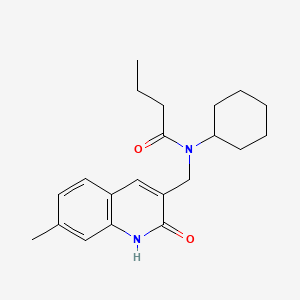

![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)

